Dynole 34-2
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Overview
Description
Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, specifically targeting dynamin 1 and dynamin 2. It has been widely studied for its role in inhibiting receptor-mediated endocytosis and inducing apoptosis in various cell types . The compound has shown significant potential in scientific research, particularly in the fields of cell biology and cancer research.
Biochemical Analysis
Biochemical Properties
Dynole 34-2 interacts with dynamin I and dynamin II, inhibiting their GTPase activity . The IC50 values for inhibition of dynamin I and II GTPase are 1.3 and 14.2 μM, respectively . It potently inhibits receptor-mediated and synaptic vesicle endocytosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces apoptosis, as revealed by cell blebbing, DNA fragmentation, and PARP cleavage . It also potently inhibits receptor-mediated endocytosis (RME) .
Molecular Mechanism
This compound exerts its effects at the molecular level by targeting the GTPase domain of dynamin at an allosteric site . This inhibition of dynamin’s GTPase activity leads to the potent inhibition of receptor-mediated and synaptic vesicle endocytosis .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It is soluble in DMSO to 100 mM and can be stored for up to 12 months
Dosage Effects in Animal Models
It has been shown to overcome chemoresistance of leukemia stem cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of endocytosis, a process that involves the internalization of plasma membrane along with extracellular material . It interacts with dynamin, a key enzyme in this pathway .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via its interactions with dynamin, a protein involved in membrane trafficking
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a dynamin inhibitor, it is likely to be found wherever dynamin is present, which includes locations involved in endocytosis and membrane trafficking .
Preparation Methods
The synthesis of Dynole 34-2 involves several key steps. The primary synthetic route includes the preparation of a cyanoamide intermediate, which is achieved by stirring ethylcyanoacetate with n-octylamine . This intermediate is then subjected to further reactions to yield this compound. The detailed reaction conditions and industrial production methods are as follows:
Step 1: Ethylcyanoacetate is stirred with n-octylamine to form the cyanoamide intermediate.
Step 2: The intermediate undergoes a Knoevenagel condensation reaction with 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde.
Step 3: The final product, this compound, is obtained after purification and characterization.
Chemical Reactions Analysis
Dynole 34-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dynole 34-2 has a wide range of applications in scientific research:
Cell Biology: It is used to study the role of dynamin in receptor-mediated endocytosis and other cellular processes.
Cancer Research: this compound has shown potential as an antimitotic agent, inducing apoptosis in cancer cells by inhibiting cytokinesis.
Neuroscience: The compound is used to investigate the role of dynamin in synaptic vesicle recycling and neurotransmitter release.
Drug Development: this compound serves as a lead compound for developing new dynamin inhibitors with therapeutic potential.
Mechanism of Action
Dynole 34-2 exerts its effects by inhibiting the GTPase activity of dynamin 1 and dynamin 2. This inhibition disrupts the normal function of dynamin in receptor-mediated endocytosis, leading to the accumulation of endocytic vesicles and subsequent cellular effects. The compound also induces apoptosis by causing DNA fragmentation, cell blebbing, and PARP cleavage .
Comparison with Similar Compounds
Dynole 34-2 is compared with other dynamin inhibitors such as Dynole 2-24 and Dyngo 4a. These compounds share similar mechanisms of action but differ in their potency and specific applications . This compound is unique in its high potency and ability to induce apoptosis in cancer cells, making it a valuable tool in cancer research .
Dynole 2-24: Another dynamin inhibitor with similar properties but different potency.
Dyngo 4a: A dynamin inhibitor that acts at an allosteric site, providing a different mode of inhibition.
Biological Activity
Dynole 34-2 is a potent small molecule inhibitor of dynamin GTPase activity, primarily known for its role in blocking dynamin-dependent endocytosis (DDE). This compound has garnered significant attention in cancer research, particularly for its effects on leukemia stem cells (LSCs) and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications in cancer treatment.
Chemical Structure:
- Chemical Name: 2-Cyano-3-[1-[3-(dimethylamino)propyl]-1H-indol-3-yl]-N-octyl-2-propenamide
- CAS Number: 1128165-88-7
- Molecular Weight: 408.6 Da
Mechanism of Action:
this compound inhibits dynamin I and II with IC50 values of 1.3 μM and 14.2 μM, respectively. It targets the GTPase domain at an allosteric site, effectively blocking receptor-mediated endocytosis (RME) and synaptic vesicle endocytosis . By preventing DDE, this compound disrupts the internalization of various signaling receptors, which is crucial for cellular responses to external stimuli.
Biological Activity in Cancer Research
Impact on Leukemia Stem Cells:
Research has demonstrated that this compound can significantly impair the growth and survival of leukemia stem cells by inhibiting key signaling pathways. In studies involving pre-LSCs, treatment with this compound resulted in decreased phosphorylation of Stat5, Erk, S6, and Akt—critical components of growth factor signaling pathways .
Case Study Findings:
- Inhibition of Signaling Pathways: In experiments with Ba/F3 cells expressing IL-7R, this compound blocked IL-7 receptor internalization and subsequent Stat5 activation. This indicates that the compound effectively disrupts Notch1 and IL-7 signaling pathways essential for LSC maintenance .
- Reduction in Pre-LSC Frequency: In vivo studies showed that administering this compound to mice led to a tenfold reduction in DN3a thymocytes and a 100-fold decrease in pre-LSC frequency following limiting dilution transplantation assays . This suggests a significant impact on the self-renewal capacity of LSCs.
- Cytokinesis Failure: In vitro studies revealed that this compound induces apoptosis through cytokinesis failure, particularly in dividing cancer cells like HeLa cells. The compound caused a high percentage of multinucleated cells, indicating its potential as an antimitotic agent .
Summary of Research Findings
Study Focus | Key Findings |
---|---|
Signaling Pathways | This compound inhibits IL-7R and Notch1 signaling by blocking receptor internalization. |
Pre-LSC Reduction | Significant decrease in pre-LSC frequency in treated mice (100-fold reduction). |
Cytokinesis Failure | Induces apoptosis specifically in dividing cancer cells; high multinucleation rates observed. |
Implications for Cancer Therapy
The ability of this compound to overcome chemoresistance in leukemia stem cells presents a promising avenue for therapeutic development. By targeting the microenvironmental signals that protect LSCs from chemotherapy, this compound may enhance treatment efficacy for acute leukemia and potentially other malignancies where similar mechanisms are at play .
Properties
IUPAC Name |
(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMRONQBLZJFI-DYTRJAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.